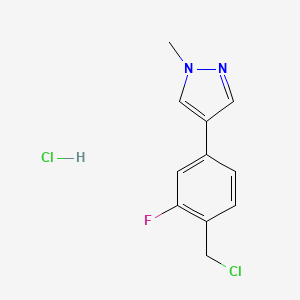
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to a pyrazole ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Chloromethyl)-3-fluorobenzaldehyde. This intermediate is then reacted with hydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring. Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the fluorophenyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
科学的研究の応用
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets. The chloromethyl group can act as a reactive site for further chemical modifications or interactions.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 4-(Chloromethyl)-1-methylpiperidine hydrochloride
Uniqueness
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride is unique due to the combination of the chloromethyl and fluorophenyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the fluorine atom can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H11Cl2FN2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole;hydrochloride |
InChI |
InChI=1S/C11H10ClFN2.ClH/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8;/h2-4,6-7H,5H2,1H3;1H |
InChIキー |
RFNUDPZLONPMCB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


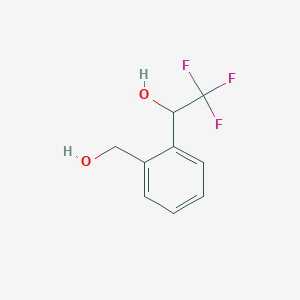
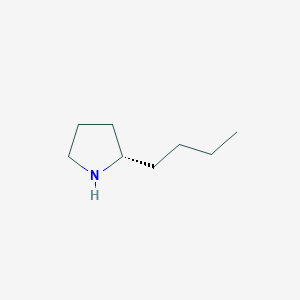
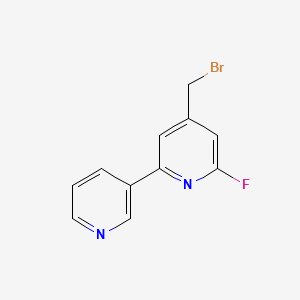
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
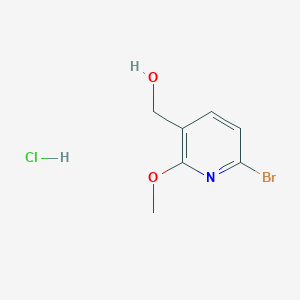
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

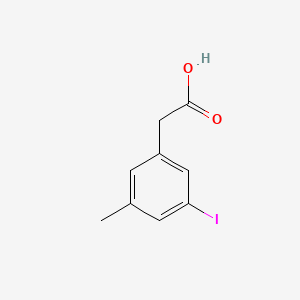
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
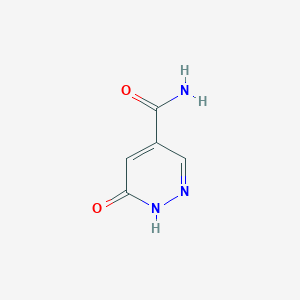
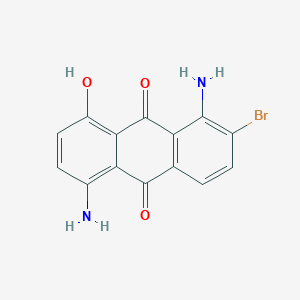
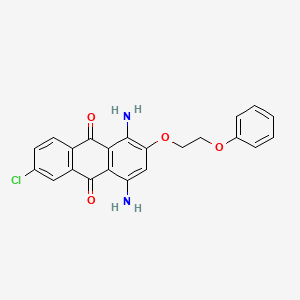
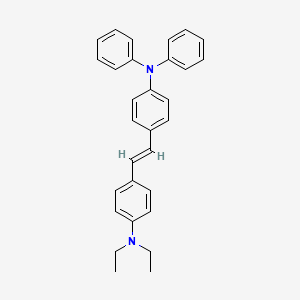
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
